molecular formula C7H9NO5S2 B10795848 N-Hydroxy-2-(methylsulfonyl)benzenesulfonamide CAS No. 950834-06-7

N-Hydroxy-2-(methylsulfonyl)benzenesulfonamide

Cat. No.: B10795848
CAS No.: 950834-06-7
M. Wt: 251.3 g/mol
InChI Key: RZRWBKKAFHXNEQ-UHFFFAOYSA-N
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Description

CXL-1020 is an experimental drug that is being investigated as a treatment for acute decompensated heart failure. It functions as a nitroxyl donor, where nitroxyl is the reduced, protonated version of nitric oxide. Nitroxyl is capable of enhancing left ventricular contractility without increasing heart rate by modifying normal calcium cycling through the sarcoplasmic reticulum and increasing the sensitivity of cardiac myofilaments to calcium .

Preparation Methods

The preparation methods for CXL-1020 involve synthetic routes and reaction conditions that are not extensively detailed in publicly available sources. it is known that CXL-1020 is a hydroxylamine-based nitroxyl donor. Industrial production methods for such compounds typically involve multi-step organic synthesis processes, including the formation of sulfonamide groups and the incorporation of nitroxyl donors .

Chemical Reactions Analysis

CXL-1020 undergoes various chemical reactions, primarily involving its nitroxyl group. The types of reactions include:

    Oxidation: Nitroxyl can be oxidized to nitric oxide.

    Reduction: Nitroxyl can be reduced to hydroxylamine.

    Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitric oxide, hydroxylamine, and substituted sulfonamides .

Scientific Research Applications

CXL-1020 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study nitroxyl donors and their reactivity.

    Biology: Investigated for its effects on calcium cycling in cardiac myocytes.

    Medicine: Explored as a potential treatment for acute decompensated heart failure due to its positive inotropic and lusitropic effects.

    Industry: Potential applications in the development of new cardiovascular drugs

Mechanism of Action

CXL-1020 exerts its effects through the donation of nitroxyl, which initiates glutathiolation of sarcoplasmic reticulum calcium ATPase at the cysteine 674 site. This activation leads to ATP-dependent calcium transport, enhancing calcium uptake from the cytosol of cardiac myocytes. Additionally, nitroxyl interacts with ryanodine receptors, specifically RyR2, increasing the probability of receptor opening and enhancing calcium release from the sarcoplasmic reticulum. Nitroxyl also increases the sensitivity of cardiac myocytes to calcium, enhancing the force of contraction .

Properties

CAS No.

950834-06-7

Molecular Formula

C7H9NO5S2

Molecular Weight

251.3 g/mol

IUPAC Name

N-hydroxy-2-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C7H9NO5S2/c1-14(10,11)6-4-2-3-5-7(6)15(12,13)8-9/h2-5,8-9H,1H3

InChI Key

RZRWBKKAFHXNEQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)NO

Origin of Product

United States

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